2-(2-Nitrophenoxy)ethanol
Overview
Description
2-(2-Nitrophenoxy)ethanol is an organic compound with the molecular formula C8H9NO4. It is characterized by the presence of a nitro group attached to a phenoxy group, which is further connected to an ethanol moiety. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Nitrophenoxy)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-nitrophenol with ethylene oxide under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4(\text{NO}_2)\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{OCH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenoxy)ethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group.
Major Products Formed
Reduction: 2-(2-Aminophenoxy)ethanol
Substitution: 2-(2-Nitrophenoxy)ethyl chloride
Scientific Research Applications
2-(2-Nitrophenoxy)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be employed in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenoxy)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes. These interactions can lead to changes in the activity of the target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenoxy)ethanol
- 2-(2,4-Dinitrophenoxy)ethanol
Comparison
2-(2-Nitrophenoxy)ethanol is unique due to the position of the nitro group on the phenoxy ring. This positional difference can influence the compound’s reactivity and interaction with other molecules. For example, 2-(4-Nitrophenoxy)ethanol has the nitro group in the para position, which can lead to different chemical and biological properties compared to the ortho position in this compound.
Properties
IUPAC Name |
2-(2-nitrophenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCYTDJJYLJYOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371804 | |
Record name | 2-(2-nitrophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16365-25-6 | |
Record name | 2-(2-nitrophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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